molecular formula C14H16N6OS B11001131 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B11001131
M. Wt: 316.38 g/mol
InChI Key: NJCKMNWSGRLOEP-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiadiazole ring, a triazolopyridine ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide and an appropriate oxidizing agent.

    Formation of the Triazolopyridine Ring: This ring can be synthesized by cyclization of a suitable hydrazine derivative with a pyridine carboxylic acid.

    Coupling Reaction: The thiadiazole and triazolopyridine intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Amidation: The resulting intermediate is then subjected to amidation with butanoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amide or heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Pharmaceuticals: The compound is studied for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific structure and functional groups.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to the presence of both the thiadiazole and triazolopyridine rings, which confer distinct chemical and biological properties. This combination of rings is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C14H16N6OS

Molecular Weight

316.38 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C14H16N6OS/c1-2-13-18-19-14(22-13)15-12(21)8-5-7-11-17-16-10-6-3-4-9-20(10)11/h3-4,6,9H,2,5,7-8H2,1H3,(H,15,19,21)

InChI Key

NJCKMNWSGRLOEP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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